molecular formula C28H25F6NO3 B15237357 Benzyl ((S)-1-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate

Benzyl ((S)-1-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate

Cat. No.: B15237357
M. Wt: 537.5 g/mol
InChI Key: AJLOQDTVSJRCEN-ICCFGIFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((S)-1-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate is a chiral carbamate derivative featuring a trifluoromethyl-substituted aromatic ring, a phenylbutenyl backbone, and a benzyl carbamate group. Its stereochemistry [(S)- and (R)-configurations] and electron-withdrawing trifluoromethyl groups render it a candidate for applications in medicinal chemistry, particularly in protease inhibition or as a synthetic intermediate for bioactive molecules.

Properties

Molecular Formula

C28H25F6NO3

Molecular Weight

537.5 g/mol

IUPAC Name

benzyl N-[1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]carbamate

InChI

InChI=1S/C28H25F6NO3/c1-3-26(22-12-8-5-9-13-22,35-25(36)37-17-20-10-6-4-7-11-20)18-38-19(2)21-14-23(27(29,30)31)16-24(15-21)28(32,33)34/h3-16,19H,1,17-18H2,2H3,(H,35,36)/t19-,26?/m1/s1

InChI Key

AJLOQDTVSJRCEN-ICCFGIFFSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chiral intermediate ®-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which is then reacted with other reagents to form the final product. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The specific methods used can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzyl carbamate derivatives containing the 3,5-bis(trifluoromethyl)phenyl group.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Potential Applications
Benzyl ((S)-1-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate Not Provided C₂₇H₂₄F₆NO₃ (S)- and (R)-stereocenters, ethoxy linker, butenyl chain Protease inhibitors, chiral intermediates
Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate 877384-16-2 C₁₉H₁₇F₆NO₃ (1R,2S)-stereocenters, hydroxyl group, propan-2-yl backbone Synthetic intermediates, enzyme substrates
Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate 1363382-26-6 C₁₉H₁₅F₆NO₃ (1R)-stereocenter, ketone group, methyl substitution Catalytic intermediates, fluorinated APIs

Key Differences and Implications

Stereochemical Complexity :

  • The target compound has dual stereocenters [(S)- and (R)-configurations], while the analogs in and feature simpler stereochemistry (single or paired stereocenters). This complexity may enhance enantioselective interactions in biological systems but complicates synthesis and purification .

The ketone group in ’s compound offers reactivity for nucleophilic additions, contrasting with the target compound’s alkene group, which could participate in cycloaddition or oxidation reactions .

Fluorine Content and Bioactivity: All three compounds contain two trifluoromethyl groups, which improve lipophilicity and resistance to oxidative metabolism.

Synthetic Accessibility: ’s compound, with a hydroxyl group, likely follows a straightforward epoxide ring-opening or hydroxylation pathway. In contrast, the target compound’s ethoxy and alkene groups may require multi-step coupling reactions (e.g., Mitsunobu or Heck reactions), increasing production costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.